1-Hydroxybenzotriazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

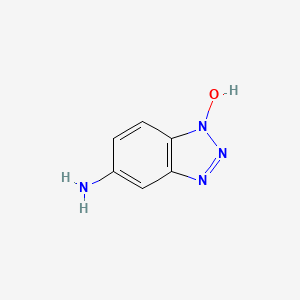

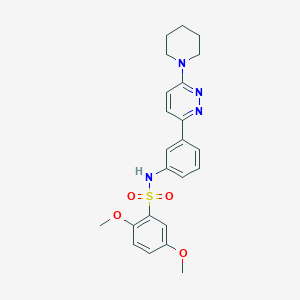

1-Hydroxybenzotriazol-5-amine, also known as 1H-Benzotriazol-5-amine, is a chemical compound with the molecular formula C6H6N4 . It contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 Triazole .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown in popularity due to its ability to be easily introduced into a molecule by a variety of reactions . HBTU, a standard coupling agent, is commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis. 1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis and is regularly used as a coupling additive .Molecular Structure Analysis

The molecular structure of 1-Hydroxybenzotriazol-5-amine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

1-Hydroxybenzotriazol-5-amine is involved in the conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU. The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .Physical And Chemical Properties Analysis

1-Hydroxybenzotriazol-5-amine is a solid at 20°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Explosive Properties

1-Hydroxybenzotriazole and its derivatives, including 1-Hydroxybenzotriazol-5-amine, are known for their applications in peptide coupling reactions. However, an important aspect of their use is the recognition of their explosive properties when heated under confinement or subjected to mechanical stimuli. Such characteristics necessitate careful handling and storage of these compounds in scientific research settings to prevent accidents and ensure safety in laboratories (Wehrstedt, Wandrey, & Heitkamp, 2005).

Acylation Reagents

N-Acylbenzotriazoles represent a class of neutral acylating reagents that facilitate the preparation of primary, secondary, and tertiary amides from aqueous ammonia and primary and secondary amines. This chemical utility highlights the role of 1-Hydroxybenzotriazol-5-amine derivatives in synthetic organic chemistry, particularly in the efficient synthesis of amides, which are fundamental structures in many pharmaceuticals and bioactive molecules (Katritzky, He, & Suzuki, 2000).

Biological Activity

Derivatives of 1-Hydroxybenzotriazol-5-amine have been explored for their biological activities. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives synthesized using 1-Hydroxybenzotriazol-5-amine protocols have shown cytotoxic effects against breast cancer cell lines. This application underscores the potential of 1-Hydroxybenzotriazol-5-amine derivatives in medicinal chemistry and drug development, especially in the search for new anticancer agents (Kelly et al., 2007).

Antimicrobial and Antioxidant Activities

1-Hydroxybenzotriazol-5-amine derivatives have also been studied for their antimicrobial and antioxidant properties. For example, aminothiazole-linked metal chelates derived from reactions involving 1-Hydroxybenzotriazol-5-amine have demonstrated strong antimicrobial actions against various bacterial and fungal species, as well as significant antioxidant activity. Such findings highlight the potential of these compounds in developing new antimicrobial and antioxidant agents, contributing to fields such as pharmaceuticals and food preservation (Noreen & Sumrra, 2021).

Ester Hydrolysis and Aminations

The esterolytic activity of 1-Hydroxybenzotriazol-5-amine derivatives towards activated esters has been a subject of computational studies. These compounds, in their deprotonated anionic forms, act as nucleophiles in ester hydrolysis, providing insights into their reactivity and potential applications in synthetic and analytical chemistry. Additionally, the amination of energetic anions using derivatives of 1-Hydroxybenzotriazol-5-amine has led to the development of high-performing energetic materials, further illustrating the diverse applicability of these compounds in scientific research (Kumar, Ganguly, & Bhattacharya, 2004; Klapötke, Piercey, & Stierstorfer, 2012).

Orientations Futures

While specific future directions for 1-Hydroxybenzotriazol-5-amine were not found in the search results, the benzotriazole methodology, which includes 1-Hydroxybenzotriazol-5-amine, has grown from an obscure level to very high popularity . This suggests that there may be continued interest and research in this area.

Propriétés

IUPAC Name |

1-hydroxybenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKHDUCLASGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxybenzotriazol-5-amine | |

CAS RN |

352643-36-8 |

Source

|

| Record name | 5-amino-1H-1,2,3-benzotriazol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)

![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)

![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)

![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)

![1-(4-Amino-furazan-3-yl)-5-pyrrolidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide](/img/structure/B2783676.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)

![1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone](/img/structure/B2783680.png)